YHO-13177 was developed as part of research aimed at overcoming drug resistance in cancer treatment. The compound is characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a dimethoxyphenyl group. Its chemical identity is defined by the International Union of Pure and Applied Chemistry name (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile, and its CAS number is 912287-56-0 .
The synthesis of YHO-13177 typically involves several key steps:
In industrial settings, these methods may be scaled up using automated reactors and continuous flow processes to enhance efficiency and output .
YHO-13177's molecular structure features several critical components:
The compound's three-dimensional conformation plays a vital role in its interaction with BCRP, influencing its efficacy as an inhibitor. Structural data obtained from molecular docking studies suggest that YHO-13177 forms hydrogen bonds with specific residues in the BCRP protein, facilitating its inhibitory action .
YHO-13177 can undergo various chemical reactions:
These reactions are crucial for modifying the compound for enhanced efficacy or exploring new derivatives with improved pharmacological profiles.
The primary mechanism of action for YHO-13177 involves the inhibition of BCRP/ABCG2, which plays a significant role in drug efflux in cancer cells. By inhibiting this protein:
Experimental studies have demonstrated that YHO-13177 effectively reverses drug resistance in various cancer models, highlighting its potential utility in combination therapies .
YHO-13177 exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation and delivery methods for potential therapeutic applications .
YHO-13177 has several promising applications across various fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: